(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Overview
Description
The compound contains several functional groups including a dichlorophenyl group, a nitrophenyl group, and a diazaspirodecane ring. These groups could potentially contribute to the reactivity and properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrophenyl and dichlorophenyl groups suggest that this compound might have significant polarity and could potentially form hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Material Science
Compounds with complex structures, such as "(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone," often find applications in chemical synthesis and material science research. Their intricate architecture can be utilized in the synthesis of polymers, coatings, and functional materials with unique properties such as high thermal stability, resistance to degradation, or specific optical characteristics. For example, spirolinked compounds and those containing nitrophenyl groups have been explored for their potential in creating advanced materials with tailored electronic or photonic properties (Eto et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as Spirodiclofen, is a selective, non-systemic acaricide . It primarily targets the tetranychid mite species such as the two-spotted spider mite Tetranychus urticae . These mites are harmful pests that can cause significant damage to crops.
Mode of Action
Spirodiclofen belongs to the new chemical class of tetronic acid derivatives It is known to show activity against all developmental stages of female adults of tetranychid mite species .
Biochemical Pathways
It is known to affect the life cycle of the tetranychid mite species, disrupting their development and reproduction .
Result of Action
The primary result of Spirodiclofen’s action is the effective control of harmful mite species. By disrupting the life cycle of these pests, it prevents them from causing damage to crops .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-14-1-6-17(18(22)13-14)19(26)24-11-12-29-20(24)7-9-23(10-8-20)15-2-4-16(5-3-15)25(27)28/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBKFYIENMCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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